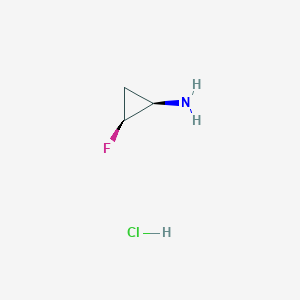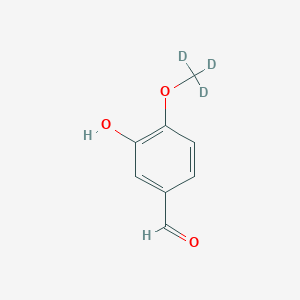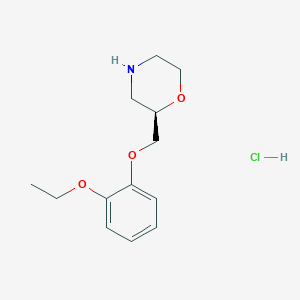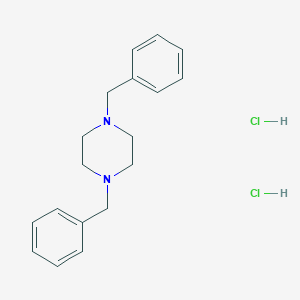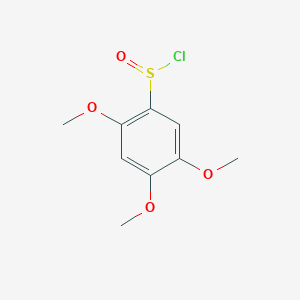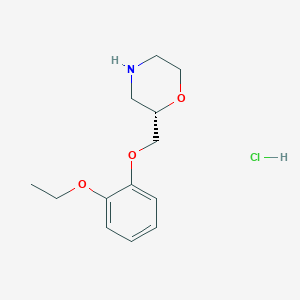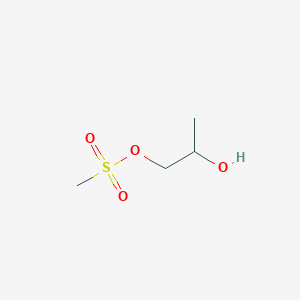
2-Hydroxypropyl methanesulfonate
Vue d'ensemble
Description
2-Hydroxypropyl methanesulfonate is a chemical compound with the molecular formula C4H10O4S . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of compounds involving 2-Hydroxypropyl methanesulfonate has been studied. For instance, novel aminophthalimide derivatives were synthesized starting from (3aR,7aS)-2-(2-hydroxypropyl)-3a,4,7,7a–tetrahydro-1H-isoindole-1,3(2H)-dione . The formation of alkyl sulfonates, which are related to 2-Hydroxypropyl methanesulfonate, requires highly acidic conditions, possibly combined with long reaction times and/or elevated temperatures .Molecular Structure Analysis
The molecular structure of 2-Hydroxypropyl methanesulfonate consists of 4 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 154.185 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxypropyl methanesulfonate are complex and can be influenced by various factors. For example, solvent effects on the photo-physical properties of newly synthesized aminophthalimide derivatives were investigated using UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxypropyl methanesulfonate can be determined using various analytical techniques. For instance, melting point analysis can be used to characterize the melting point of the sample . Additionally, the molecular weight of the compound can be determined .Applications De Recherche Scientifique
Catalyst in Textile Industry
2-Hydroxypropyl methanesulfonate is related to methanesulfonic acid, which has been used as a catalyst in the textile industry. It is particularly useful in durable-press treatments of cotton, providing strong catalysis in both mild cure and conventional pad-dry-cure treatments. However, it's important to note that the fabric must be washed after treatment to remove residual acidity, which can cause undesirable changes in the finish (Reinhardt et al., 1973).
Role in Chromosomal Analysis
The compound's derivatives, like 2-hydroxyisopropyl methanesulfonate, have been utilized in chromosomal studies. It is used to induce chromosome aberrations in barley, assisting in the understanding of genetic toxicity and the effects of different types of alkylating agents on chromosomes (Lindgren, Ehrenberg, & Natarajan, 1976).
Microbial Metabolism
In microbiology, methanesulfonic acid, closely associated with 2-hydroxypropyl methanesulfonate, is a key component in the study of microbial metabolism. It is a stable strong acid and a key intermediate in the biogeochemical cycling of sulfur, used by diverse aerobic bacteria as a source of sulfur for growth (Kelly & Murrell, 1999).
Organic Chemistry Applications
In organic chemistry, methanesulfonic acid, which is closely related to 2-hydroxypropyl methanesulfonate, is used as a catalyst in various reactions, including the synthesis of benzoxazoles and the tetrahydropyranylation of alcohols and phenols (Kumar, Rudrawar, & Chakraborti, 2008); (Wang, Song, Wan, & Zhao, 2011).
Analytical Chemistry
2-Hydroxypropyl methanesulfonate's related compound, methanesulfonic acid, is used in analytical chemistry, specifically in the hydrolysis of proteins for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts (Wrobel et al., 2003).
Environmental Chemistry
In environmental chemistry, research has been conducted on the hydrolysis of 2-hydroxypropyl methanethiolsulfonate, an industrial water treatment microbicide. The study investigated its hydrolysis at different pH values, revealing insights into its environmental degradation and potential impacts (Mao, Watson, & Dix, 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxypropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQAPCVWBGOGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550108 | |
| Record name | 2-Hydroxypropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropyl methanesulfonate | |
CAS RN |
113391-95-0 | |
| Record name | 2-Hydroxypropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




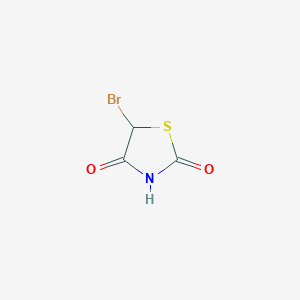


methanone](/img/structure/B134181.png)

